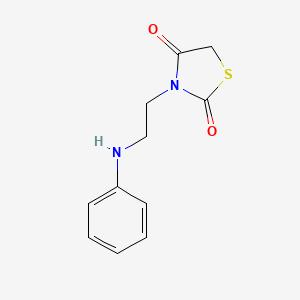

![molecular formula C22H19N3O3S B2607778 N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide CAS No. 895013-51-1](/img/structure/B2607778.png)

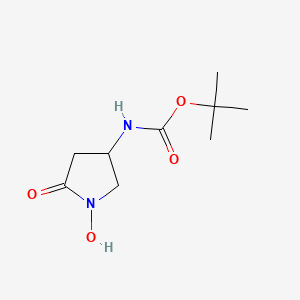

N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide” is a chemical compound with potential applications in various scientific fields. It’s related to a series of isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine .

Synthesis Analysis

The synthesis of this compound or its related compounds involves the creation of isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine . These compounds were evaluated for their cytotoxicity .Applications De Recherche Scientifique

Antiproliferative Activities

Research has shown that derivatives of the compound have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. For instance, a study highlighted the synthesis of new functionalized pyridine linked thiazole derivatives, including similar compounds, demonstrating promising anticancer activity against liver carcinoma (HepG2), laryngeal carcinoma (Hep-2), and breast cancer (MCF-7) cell lines. The cytotoxicity properties of these compounds were studied, with some showing IC50 values in a promising range when compared to standard drugs like 5-fluorouracil (Alaa M. Alqahtani & A. Bayazeed, 2020).

Structural and Photophysical Properties

Another study focused on the synthesis and analysis of hydrogen bond associated N-(benzo[d]thiazol-2-yl) acetamides, revealing insights into their assembly characteristics based on substituents in the benzothiazole moiety. This research provides a deep understanding of the photophysical properties of these compounds (Umamahesh Balijapalli et al., 2017).

Inhibitory Activities Against Kinases

Studies have also explored the synthesis and evaluation of thiazolyl N-benzyl-substituted acetamide derivatives, focusing on their Src kinase inhibitory and anticancer activities. Such research indicates the potential of these compounds as selective inhibitors for therapeutic applications, with some derivatives showing significant inhibition of cell proliferation in various cancer cell lines (Asal Fallah-Tafti et al., 2011).

Molecular Docking and Ligand Interactions

Furthermore, computational studies including molecular docking have been utilized to explore the interactions of similar compounds with biological targets. This approach helps in understanding the binding affinities and potential biological activities of these molecules. For example, spectroscopic and quantum mechanical studies have been conducted on benzothiazolinone acetamide analogs, assessing their ligand-protein interactions and potential efficiency in applications such as photovoltaic cells (Y. Mary et al., 2020).

Mécanisme D'action

Target of Action

The primary targets of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide Benzothiazole derivatives have been found to exhibit significant activity against mycobacterium tuberculosis .

Mode of Action

The exact mode of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide Benzothiazole derivatives have been discussed for their inhibitory concentrations against mycobacterium tuberculosis .

Biochemical Pathways

The specific biochemical pathways affected by N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .

Result of Action

The molecular and cellular effects of the action of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide Benzothiazole derivatives have shown better inhibition potency against mycobacterium tuberculosis .

Analyse Biochimique

Biochemical Properties

N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with mitochondrial proteins such as Bcl-2 and Bax, altering their balance and leading to apoptosis . Additionally, it can activate p53, a protein that regulates the cell cycle and promotes apoptosis in response to DNA damage .

Cellular Effects

This compound affects various cell types and cellular processes. It induces G2/M cell cycle arrest and promotes apoptosis in cancer cell lines such as Colo205, U937, MCF7, and A549 . This compound influences cell signaling pathways, particularly those involving p53, and affects gene expression by increasing the levels of pro-apoptotic proteins . It also impacts cellular metabolism by altering the balance of key mitochondrial proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules and enzyme inhibition. It binds to mitochondrial proteins Bcl-2 and Bax, promoting apoptosis by accelerating the expression of caspases . Additionally, it activates p53, which regulates the equilibrium between cell proliferation and apoptosis . This compound also influences gene expression by increasing the levels of pro-apoptotic proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under various conditions and continues to promote apoptosis over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained pro-apoptotic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively induces apoptosis without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and damage to healthy tissues . Threshold effects have been observed, where the compound’s efficacy in promoting apoptosis increases with dosage up to a certain point, beyond which toxicity becomes a concern .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate apoptosis and cell cycle progression . This compound affects metabolic flux by altering the balance of key mitochondrial proteins and influencing the levels of metabolites involved in apoptosis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . It accumulates in mitochondria, where it exerts its pro-apoptotic effects . The compound’s localization and accumulation are crucial for its activity and function .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria . This localization is essential for its pro-apoptotic activity, as it interacts with mitochondrial proteins to promote apoptosis . Targeting signals and post-translational modifications direct the compound to specific compartments within the mitochondria, enhancing its efficacy .

Propriétés

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3S/c1-27-18-9-10-19-20(12-18)29-22(24-19)25(14-16-6-5-11-23-13-16)21(26)15-28-17-7-3-2-4-8-17/h2-13H,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHASRXYGLIKFRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)COC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2607697.png)

![4-(2-nitrophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B2607701.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-3-methylbenzotriazole-4-carboxamide;hydrochloride](/img/structure/B2607703.png)

![7-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2607706.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2607710.png)

![5-Nitro-6-(4-nitrophenoxy)imidazo[2,1-b][1,3]thiazole](/img/structure/B2607714.png)

![Tert-butyl 2-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-4,4-difluoro-2-methylpyrrolidine-1-carboxylate](/img/structure/B2607718.png)